molecular formula C15H27BLiNO4 B566732 Lithium triisopropyl 2-(5-methoxypyridyl)borate CAS No. 1256364-38-1

Lithium triisopropyl 2-(5-methoxypyridyl)borate

Cat. No.: B566732
CAS No.: 1256364-38-1
M. Wt: 303.134
InChI Key: PQLHSQKCIJQZOA-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-methoxypyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO4 and a molecular weight of 303.13 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of Lithium triisopropyl 2-(5-methoxypyridyl)borate typically involves the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium triisopropyl 2-(5-methoxypyridyl)borate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium triisopropyl 2-(5-methoxypyridyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium triisopropyl 2-(5-methoxypyridyl)borate involves its interaction with molecular targets through its boron and lithium atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Lithium triisopropyl 2-(5-methoxypyridyl)borate can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their specific reactivity and applications due to the differences in their substituent groups.

Biological Activity

Lithium triisopropyl 2-(5-methoxypyridyl)borate (LTB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H27BLiNO4
  • Molecular Weight : 303.13 g/mol
  • CAS Number : 1256364-38-1

The compound is synthesized through the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium, typically in an inert atmosphere using solvents like tetrahydrofuran (THF) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interactions mediated by the lithium and boron atoms. These interactions can form stable complexes with various biomolecules, influencing numerous biochemical pathways. The exact molecular targets and pathways remain under investigation, but they are believed to involve nucleophilic attacks in chemical reactions, particularly in the context of organic synthesis and medicinal chemistry .

1. Drug Development

Research indicates that LTB may have therapeutic applications, particularly in drug development processes. Its stability and reactivity make it a suitable candidate for creating complex organic molecules that could serve as pharmaceutical agents .

2. Suzuki-Miyaura Coupling Reactions

Lithium triisopropyl borates, including LTB, have been effectively utilized as nucleophiles in Suzuki-Miyaura coupling reactions. These reactions are crucial in synthesizing a wide range of heterocyclic compounds, which are often biologically active. Studies demonstrate that LTB can couple with various electrophiles under mild conditions, yielding good to excellent product yields .

Case Study 1: Stability and Reactivity

A study published in Organic Letters demonstrated that LTBs are remarkably stable at room temperature under air, maintaining their reactivity even after prolonged storage. This stability allows for the efficient coupling of sensitive substrates without significant degradation, making LTB a valuable reagent in synthetic organic chemistry .

Case Study 2: Biological Activity Assessment

Research on the biological activity of LTB is still emerging. Preliminary investigations suggest that compounds derived from LTB may exhibit anti-inflammatory properties and potential neuroprotective effects, although comprehensive studies are necessary to fully elucidate these activities .

Comparative Analysis

Compound NameStructure SimilarityBiological ActivityStability
Lithium triisopropyl 2-(5-methylpyridyl)borateSimilar structure with a methyl groupModerate activity in organic synthesisHigh
Lithium triisopropyl 2-(6-methoxypyridyl)borateSimilar structure with methoxy at a different positionEmerging applications in drug synthesisHigh

Properties

IUPAC Name

lithium;(5-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-9-8-14(18-7)10-17-15;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHSQKCIJQZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)OC)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BLiNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682081
Record name Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256364-38-1
Record name Borate(1-), (5-methoxy-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256364-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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